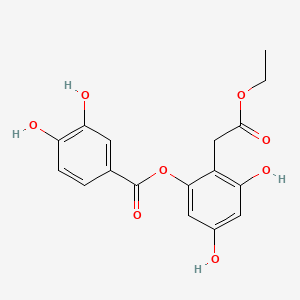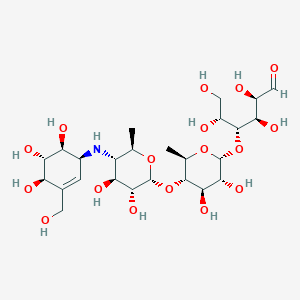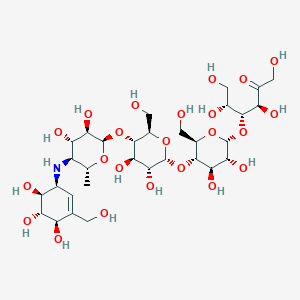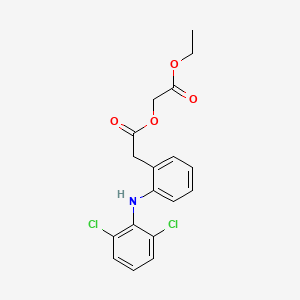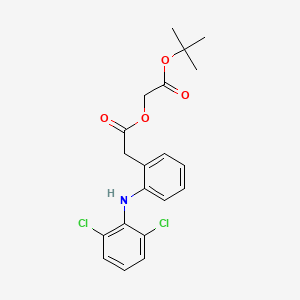
Impureté A de l'Articaïne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Articaine Impurity A, also known as Methyl 3- { [2- (propylamino)acetyl]amino}-4-methylthiophene-2-carboxylate, is an impurity of Articaine . Articaine is an amide-based short-acting local anesthetic used for regional anesthesia in day-case settings such as arthroscopy, hand surgery, and dentistry .
Molecular Structure Analysis
The empirical formula of Articaine Impurity A is C12H18N2O3S . Its molecular weight is 270.35 .Applications De Recherche Scientifique
Études Pharmacologiques
En pharmacologie, l'Impureté A de l'Articaïne est importante pour étudier le métabolisme et la biodisponibilité de l'articaïne. Comprendre sa pharmacocinétique aide à optimiser le dosage et à minimiser les effets secondaires potentiels {svg_1}.
Anesthésie
L'this compound est pertinente en anesthésie pour évaluer l'innocuité et l'efficacité de l'articaïne, en particulier par rapport à d'autres anesthésiques comme la lidocaïne. Les études se concentrent souvent sur son utilisation chez des populations spécifiques, comme les patients pédiatriques, pour évaluer le risque de réactions indésirables {svg_2}.
Recherche Médicale
La recherche médicale utilise l'this compound comme référence dans le développement de nouveaux médicaments thérapeutiques. Elle aide à la validation des méthodes analytiques utilisées pour détecter et quantifier l'articaïne dans les échantillons biologiques {svg_3}.
Études Toxicologiques
Les toxicologues étudient l'this compound pour comprendre le profil toxicologique de l'articaïne. Cela comprend l'investigation de son potentiel à provoquer des réactions allergiques, une neurotoxicité et d'autres effets indésirables {svg_4}.
Synthèse Chimique
En synthèse chimique, l'this compound sert de molécule cible pour les chimistes synthétiques afin de développer de nouvelles voies de synthèse ou d'améliorer les voies existantes. Cela peut conduire à des méthodes de production plus efficaces et plus rentables pour l'articaïne et ses composés apparentés {svg_5}.
Mécanisme D'action
Target of Action
Articaine Impurity A, like its parent compound Articaine, primarily targets the α-subunit of the voltage-gated sodium channels within the inner cavity of the nerve . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
Articaine Impurity A interacts with its targets by binding to the sodium channels , which blocks both the initiation and conduction of nerve impulses . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .
Biochemical Pathways
The biochemical pathways affected by Articaine Impurity A are primarily related to nerve conduction. By blocking sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This results in a decrease in neuronal excitability, leading to local anesthesia.
Pharmacokinetics
Articaine Impurity A shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Articaine. After administration, it is rapidly metabolized. About 90% of Articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney . The serum half-life of Articaine is approximately 20 minutes . These properties contribute to its bioavailability and its short duration of action.
Result of Action
The molecular and cellular effects of Articaine Impurity A’s action primarily involve the disruption of normal neuronal activity. By blocking sodium channels, it prevents the generation and propagation of action potentials in neurons, leading to a loss of sensation in the area where it is administered .
Action Environment
The action, efficacy, and stability of Articaine Impurity A can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of the compound, which can influence its ability to cross cell membranes and exert its anesthetic effect. Furthermore, the presence of inflammation can alter tissue pH and vascular permeability, potentially affecting the drug’s action . It is also important to note that Articaine Impurity A should be stored in the original container at +5°C ± 3°C, protected from light .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Articaine Impurity A involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with 2-chloro-1,1,2-trifluoroethane in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "2-chloro-1,1,2-trifluoroethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-(trifluoromethyl)aniline and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 2-chloro-1,1,2-trifluoroethane to the reaction mixture and stir at room temperature for several hours", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 4: Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
1712677-79-6 |
Formule moléculaire |
C12H18N2O3S HCl |
Poids moléculaire |
270.35 36.46 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Acetamidoarticaine HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



